molecular formula C13H22N2O3 B8231630 tert-butyl (9aR)-4-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate

tert-butyl (9aR)-4-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate

Cat. No.: B8231630
M. Wt: 254.33 g/mol
InChI Key: JVPPVIFVHQPTFE-SNVBAGLBSA-N
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Description

tert-Butyl (9aR)-4-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is a complex organic compound featuring a pyrido[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (9aR)-4-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperazine derivatives with suitable carboxylate esters under controlled conditions. For example, the preparation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (9aR)-4-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

tert-Butyl (9aR)-4-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (9aR)-4-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl (7R,9aS)-7-(hydroxymethyl)octahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate

Uniqueness

tert-Butyl (9aR)-4-oxo-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its pyrido[1,2-a]pyrazine core differentiates it from other piperazine derivatives, providing unique opportunities for chemical modifications and applications .

Properties

IUPAC Name

tert-butyl (9aR)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-8-10-6-4-5-7-15(10)11(16)9-14/h10H,4-9H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPPVIFVHQPTFE-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCN2C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCCCN2C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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